molecular formula C21H17F6N3O3 B1396893 3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-97-0

3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one

Cat. No.: B1396893
CAS No.: 1219453-97-0
M. Wt: 473.4 g/mol
InChI Key: YTGBTCJUKPLWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one is a useful research compound. Its molecular formula is C21H17F6N3O3 and its molecular weight is 473.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole compounds are celebrated for their therapeutic worth across a spectrum of medicinal chemistry applications. The unique structural features of the 1,3,4-oxadiazole ring, akin to the pyridine type of nitrogen atom, endow these derivatives with a capacity for binding to different biological targets. Consequently, these compounds are instrumental in treating various ailments, showcasing a vast development value within pharmaceutical research (Verma et al., 2019).

Synthetic Approaches and Applications

The synthesis of mono, bis, and tris-1,3,4-oxadiazoles and their N-substituted derivatives highlights their potential in the medicinal and pharmaceutical industries. These compounds' synthesis methods underline their applicability across different scientific research and industrial domains, suggesting a versatile role in future drug development and other applications (IUG Journal of Natural Studies, 2023).

Oxadiazole Chemistry and Biological Properties

The variability in the chemistry and properties of compounds containing the oxadiazole core extends to their complexes, emphasizing their role in biological and electrochemical activity. Such reviews help identify potential areas of interest for future investigations, including unknown analogues of these compounds (Boča et al., 2011).

Antitubercular Activity

Research on 1,3,4-oxadiazole derivatives as antitubercular agents highlights their significant in vitro efficacy against various strains of Mycobacterium tuberculosis. This underscores the oxadiazole nucleus's potential in developing new anti-TB compounds with considerable activity and low cytotoxicity, pointing towards their utility in rational drug design (Asif, 2014).

Properties

IUPAC Name

3-[4-[2,4-bis(trifluoromethyl)phenyl]pyridin-2-yl]-4-(2,2-dimethylbutanoyl)-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F6N3O3/c1-4-19(2,3)17(31)30-16(29-33-18(30)32)15-9-11(7-8-28-15)13-6-5-12(20(22,23)24)10-14(13)21(25,26)27/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGBTCJUKPLWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)N1C(=NOC1=O)C2=NC=CC(=C2)C3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F6N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 2
Reactant of Route 2
3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 3
Reactant of Route 3
3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 4
Reactant of Route 4
3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 5
Reactant of Route 5
3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 6
Reactant of Route 6
3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.